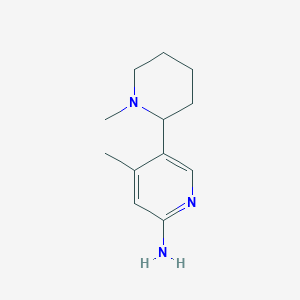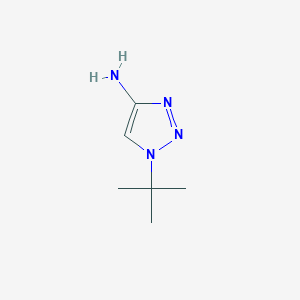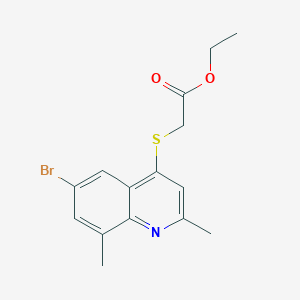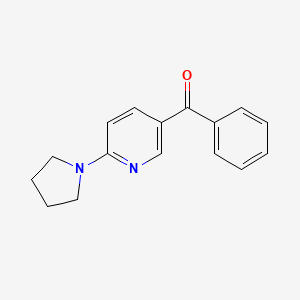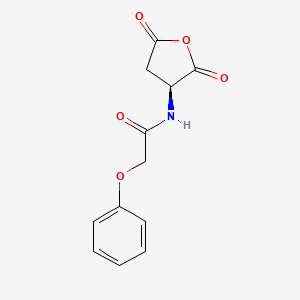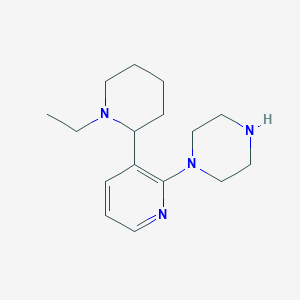
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a cyclopropyl group and a methoxyphenyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves the following steps:
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-amine: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol is unique due to the specific combination of the cyclopropyl, methoxyphenyl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-cyclopropyl-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-4-2-3-10(7-11)12-8-13(17)16-14(15-12)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
UJGKDQVLDIZCSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


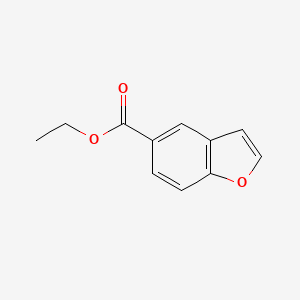
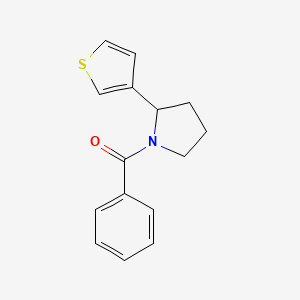
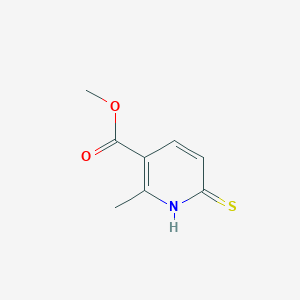
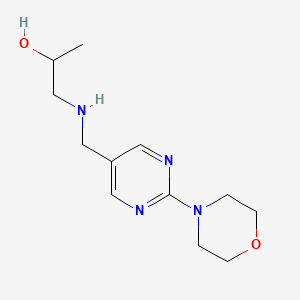
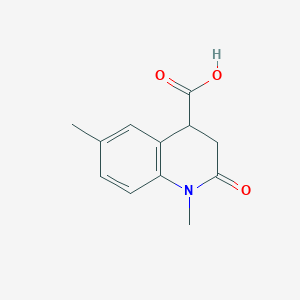
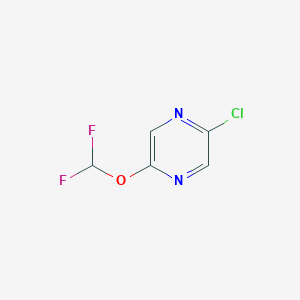
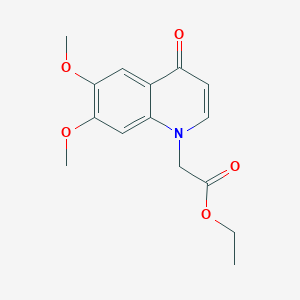
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
